molecular formula C24H40O4 B11957896 4-Hexadecyloxy-meta-anisic acid CAS No. 5693-28-7

4-Hexadecyloxy-meta-anisic acid

Cat. No.: B11957896
CAS No.: 5693-28-7
M. Wt: 392.6 g/mol
InChI Key: YBSNREBDSRWHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexadecyloxy-meta-anisic acid (systematic name: 3-methoxy-4-hexadecyloxybenzoic acid) is a benzoic acid derivative with a methoxy group (-OCH₃) at the meta position (C3) and a long-chain hexadecyloxy group (-O(CH₂)₁₅CH₃) at the para position (C4). This structural arrangement confers unique physicochemical properties, such as enhanced hydrophobicity compared to shorter-chain analogs, which may influence its applications in surfactant chemistry, materials science, or pharmaceuticals.

Properties

CAS No.

5693-28-7

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

IUPAC Name

4-hexadecoxy-3-methoxybenzoic acid

InChI

InChI=1S/C24H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-22-18-17-21(24(25)26)20-23(22)27-2/h17-18,20H,3-16,19H2,1-2H3,(H,25,26)

InChI Key

YBSNREBDSRWHJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexadecyloxy-meta-anisic acid typically involves the etherification of meta-anisic acid with a hexadecanol derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ether bond. Common reagents used in this process include sulfuric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production of 4-Hexadecyloxy-meta-anisic acid may involve large-scale etherification processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the etherification process while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Hexadecyloxy-meta-anisic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hexadecyloxy-meta-anisic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hexadecyloxy-meta-anisic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-hexadecyloxy-meta-anisic acid with two analogs from the evidence: 4-methoxysalicylic acid () and 4-hydroxy-3-methoxyphenylacetic acid (). Key differences in substituent positions, alkyl chain length, and functional groups are highlighted.

Table 1: Structural and Physicochemical Comparison

Property 4-Hexadecyloxy-meta-anisic Acid (Hypothetical) 4-Methoxysalicylic Acid 4-Hydroxy-3-methoxyphenylacetic Acid
Molecular Formula C₂₃H₃₈O₄ C₈H₈O₄ C₉H₁₀O₄
Molecular Weight (g/mol) ~378.5 168.15 182.18
Substituents -OCH₃ (C3), -O(CH₂)₁₅CH₃ (C4), -COOH (C1) -OH (C2), -OCH₃ (C4), -COOH (C1) -OH (C4), -OCH₃ (C3), -CH₂COOH (side chain)
Functional Groups Benzoic acid, alkoxy Salicylic acid, methoxy Phenylacetic acid, methoxy
Hydrophobicity High (due to C16 chain) Moderate Moderate
Stability Likely stable under inert conditions* No data Stable in recommended storage
Known Applications Potential surfactant or lipid anchor Laboratory chemical Biochemical research

*Inferred from the stability of 4-hydroxy-3-methoxyphenylacetic acid under controlled conditions .

Substituent Position and Chain Length Effects

  • 4-Methoxysalicylic Acid (): The hydroxyl (-OH) at C2 and methoxy (-OCH₃) at C4 create a polar, hydrogen-bonding scaffold. This contrasts with the target compound’s nonpolar hexadecyloxy group, which would reduce water solubility and increase lipid affinity.
  • 4-Hydroxy-3-methoxyphenylacetic Acid (): The phenylacetic acid backbone (benzoic acid with a -CH₂COOH side chain) introduces conformational flexibility absent in the rigid benzoic acid structure of the target compound.

Research Findings and Limitations

Stability and Reactivity: The hexadecyloxy chain may confer thermal stability but increase susceptibility to oxidative degradation compared to shorter-chain analogs. notes that 4-hydroxy-3-methoxyphenylacetic acid is incompatible with strong acids/bases, a property likely shared by the target compound . No toxicological data are available for any of the compounds, limiting safety assessments .

Potential Applications: The long alkyl chain in 4-hexadecyloxy-meta-anisic acid suggests utility in lipid-based drug delivery systems or as a surfactant. This contrasts with 4-methoxysalicylic acid’s use as a laboratory reagent .

Knowledge Gaps: Critical data (e.g., melting point, solubility, spectral profiles) for the target compound are absent in the evidence. Comparative studies on biological activity or environmental impact (e.g., persistence akin to PFDA in ) are lacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.